molecular formula C21H34O3 B586603 (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 CAS No. 105078-93-1

(3β,20R)-Pregn-5-ene-3,17,20-triol-d4

Cat. No.: B586603
CAS No.: 105078-93-1
M. Wt: 338.5 g/mol
InChI Key: XGUQCUDPXSTKLI-YIHGDAKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3β,20R)-Pregn-5-ene-3,17,20-triol-d4 is a high-purity, deuterium-labeled stable isotope of the endogenous steroid metabolite (3β,20R)-Pregn-5-ene-3,17,20-triol. This compound is a defined metabolite of Pregnenolone . As a deuterated analog with a molecular weight of 338.52 (as C21H30D4O3) , it is ideally suited for use as an internal standard in quantitative mass spectrometry-based assays, enabling precise and accurate measurement of steroid levels in complex biological matrices. This application is critical for advancing research in steroid biochemistry and endocrinology . The product must be stored at 2-8°C to ensure stability . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105078-93-1

Molecular Formula

C21H34O3

Molecular Weight

338.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1R)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1/i1D3,13D

InChI Key

XGUQCUDPXSTKLI-YIHGDAKXSA-N

SMILES

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O

Isomeric SMILES

[2H][C@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O

Synonyms

Pregn-5-ene-3β,17,20β-triol-d4;  3β,17α,20β-Trihydroxypregn-5-ene-d4; 

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of 3β,20r Pregn 5 Ene 3,17,20 Triol and Its Deuterated Analogs

Stereoselective Synthesis of Pregnane-5-ene-3,17,20-triols

The creation of specific pregnane-5-ene-3,17,20-triol isomers hinges on the stereoselective reduction of a 20-keto precursor. The spatial arrangement of the hydroxyl group at C-20 significantly influences the biological activity and metabolic fate of the molecule.

The primary synthetic route to (3β,20R)-Pregn-5-ene-3,17,20-triol involves the chemical reduction of the C-20 ketone of a suitable precursor, most commonly 17α-hydroxypregnenolone (3β,17-dihydroxypregn-5-en-20-one). The reaction reduces the ketone to a secondary alcohol, creating the C-20 chiral center.

The choice of reducing agent and reaction conditions is paramount to achieving the desired (20R) stereoisomer. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this transformation. masterorganicchemistry.comyoutube.com The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon at C-20. youtube.com A subsequent workup step with a protic solvent protonates the resulting alkoxide to yield the final hydroxyl group. masterorganicchemistry.com

Table 1: Key Reaction in the Synthesis of (3β,20R)-Pregn-5-ene-3,17,20-triol

Precursor CompoundReagentProduct
17α-HydroxypregnenoloneSodium Borohydride (NaBH₄)(3β,20R)-Pregn-5-ene-3,17,20-triol (major product under specific conditions)

Achieving high stereoselectivity in the reduction of the 20-keto group is a significant challenge. The geometry of the steroid side chain influences the accessibility of the carbonyl group to the reducing agent, leading to a mixture of (20R) and (20S) epimers.

For 17α-hydroxylated steroids, specific reaction conditions can strongly favor the formation of the 20α-hydroxy isomer (the C-20 epimer corresponding to the (20R) configuration in this context). Research has shown that conducting the sodium borohydride reduction in a two-phase system containing calcium chloride can lead to high stereoselectivity. nih.gov The presence of calcium ions is proposed to form a bidentate complex with the 17α- and 20-keto groups, fixing the side chain in an orientation that favors hydride attack from the direction that produces the 20α-alcohol. nih.gov This selectivity is often enhanced at lower temperatures. nih.gov

Conversely, different reagents can be employed to favor the opposite stereoisomer. The Luche reduction, which uses sodium borohydride in the presence of cerium(III) chloride, has been shown to increase the proportion of the (20S)-alcohol in the reduction of certain 20-keto steroids. nih.gov This demonstrates that the stereochemical outcome can be directed by the careful selection of the reagent system, allowing for the targeted synthesis of either the (20R) or (20S) epimer for comparative studies.

Introduction of Deuterium (B1214612) Labels into Pregnane (B1235032) Steroid Scaffolds

Deuterium-labeled steroids are invaluable tools for metabolism studies, acting as internal standards in mass spectrometry-based quantification. The synthesis of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 requires methods for the precise and stable incorporation of deuterium atoms.

The synthesis of a d4-labeled analog involves a multi-step approach combining different deuteration techniques. A plausible strategy for introducing four deuterium atoms would involve labeling at synthetically accessible positions that are stable to metabolic activity.

One established method involves introducing deuterium atoms at positions alpha to a ketone via base-catalyzed exchange with deuterium oxide (D₂O). nih.govnih.gov For example, deuterium atoms can be introduced at C-11 by starting with a 12-keto steroid precursor. nih.gov Another strategy involves the i-steroid rearrangement, which can be used to introduce three deuterium atoms at positions C-6 and C-7 of a Δ(5)-steroid. nih.gov

To complete the d4 labeling, a deuterated reducing agent is used. The reduction of the C-20 ketone with sodium borodeuteride (NaBD₄) introduces a deuterium atom specifically at the C-20 position. nih.gov By combining these methods—for instance, creating a d3-labeled 17α-hydroxypregnenolone precursor and subsequently reducing it with NaBD₄—a specifically labeled this compound can be synthesized.

The selection of precursors is dictated by the desired labeling pattern. To synthesize this compound, the synthesis would likely begin with a deuterated version of 17α-hydroxypregnenolone or a related Δ(5)-steroid. nih.gov

Table 2: Common Pathways for Deuterium Incorporation into Steroid Scaffolds

Reaction PathwayReagents/ConditionsDescriptionCitation
H/D Exchange Base or Acid catalyst, Deuterium Oxide (D₂O)Exchanges protons on carbons adjacent to carbonyl groups for deuterium atoms. nih.govmdpi.com
i-Steroid Rearrangement D₂O, Sodium Borodeuteride (NaBD₄)Forms a 3α,5α-cyclosteroid intermediate, allowing for deuteration at C-6 and C-7. nih.gov
Ketone Reduction Sodium Borodeuteride (NaBD₄), Lithium Aluminum Deuteride (LiAlD₄)Reduces a ketone to a hydroxyl group while introducing a deuterium atom at the carbonyl carbon. nih.govmdpi.com
Catalytic H-D Exchange Transition Metal Catalyst (e.g., Pd/C), D₂OFacilitates the exchange of hydrogen for deuterium at various positions under mild conditions. mdpi.com

For example, [6,7,7-²H₃]pregnenolone can be synthesized from pregnenolone (B344588) by first preparing a 6-oxo-3α,5α-cyclosteroid intermediate, followed by base-catalyzed exchange with D₂O to label C-7, and finally reduction of the 6-oxo group with NaBD₄. nih.gov This deuterated precursor could then be converted to a d4-triol through further synthetic steps.

Synthesis of Related Pregnane Triol Derivatives for Comparative Research

To understand the structure-activity relationships and metabolic profiles of pregnane triols, various related derivatives are synthesized for comparative analysis. These include stereoisomers and analogs with different saturation levels in the steroid nucleus.

One of the most important comparative compounds is the C-20 epimer, (3β,20S)-Pregn-5-ene-3,17,20-triol . Its synthesis also starts from 17α-hydroxypregnenolone but utilizes reduction conditions that favor the formation of the (20S)-alcohol. As mentioned, the Luche reduction (NaBH₄/CeCl₃) has been shown to increase the yield of the (20S) isomer over the (20R) isomer. nih.gov

Another key analog is 5β-Pregnane-3α,17α,20α-triol , a saturated derivative with a different stereochemical configuration at the A/B ring junction (5β) and at C-3 (3α). This compound is a known urinary metabolite of 17α-hydroxyprogesterone. sigmaaldrich.comcaymanchem.comnih.gov Its synthesis requires a precursor that already possesses the 5β-pregnane skeleton. The synthesis of its glucuronide conjugate has also been reported, starting from 5β-Pregn-6-ene-3α,17,20α-triol. globalauthorid.com

The synthesis of these and other derivatives, such as those with modifications at C-11 researchgate.net or C-16, provides a panel of compounds to probe the specific interactions of pregnane triols in biological systems.

Biosynthetic and Metabolic Pathways Involving Pregn 5 Ene 3,17,20 Triols

Position of (3β,20R)-Pregn-5-ene-3,17,20-triol within Steroidogenesis

(3β,20R)-Pregn-5-ene-3,17,20-triol occupies a specific position within the intricate web of steroid hormone synthesis. It is a derivative of pregnenolone (B344588), a foundational precursor for all steroid hormones.

The journey from cholesterol to various steroid hormones begins with its conversion to pregnenolone. nih.gov Pregnenolone can then be hydroxylated at the C17 position by the enzyme 17α-hydroxylase , a specific activity of the multifaceted enzyme cytochrome P450 17A1 (CYP17A1) , to form 17α-hydroxypregnenolone. nih.gov This intermediate, 17α-hydroxypregnenolone, is the direct precursor to (3β,20R)-Pregn-5-ene-3,17,20-triol. The formation of the triol then requires the reduction of the 20-keto group of 17α-hydroxypregnenolone to a 20-hydroxyl group.

PrecursorEnzymeProduct
PregnenoloneCYP17A1 (17α-hydroxylase activity)17α-Hydroxypregnenolone
17α-Hydroxypregnenolone20-Ketosteroid Reductase (e.g., 20β-HSD)(3β,20R)-Pregn-5-ene-3,17,20-triol

The conversion of 17α-hydroxypregnenolone to (3β,20R)-Pregn-5-ene-3,17,20-triol is catalyzed by a class of enzymes known as 20-ketosteroid reductases . Specifically, to achieve the (20R) configuration, a 20β-hydroxysteroid dehydrogenase (20β-HSD) is required. These enzymes belong to either the short-chain dehydrogenase/reductase (SDR) or the aldo-keto reductase (AKR) superfamilies. bioscientifica.comnih.gov While many 20-ketosteroid reductases produce the 20α-hydroxy epimer (20S configuration), the presence of 20β-HSD activity is crucial for the formation of the (20R) stereoisomer. bioscientifica.combioscientifica.com

CYP17A1 itself possesses dual functionality: 17α-hydroxylase and 17,20-lyase activity. While the hydroxylase activity is essential for the production of 17α-hydroxypregnenolone, the lyase activity can further cleave the C17-C20 bond to produce dehydroepiandrosterone (DHEA), a key precursor for androgens and estrogens. testcatalog.org The balance between these two activities of CYP17A1 is a critical regulatory point in steroidogenesis.

Metabolic Fate of Pregnane (B1235032) Triols in Biological Systems (Excluding Human Clinical Data)

Once formed, pregnane triols undergo further metabolic transformations in various tissues, primarily the liver, to facilitate their elimination from the body. These processes generally involve increasing the water solubility of the steroid molecule.

Pregnane triols can be further metabolized through additional hydroxylation reactions at various positions on the steroid nucleus. These reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes , which exhibit both regio- and stereoselectivity. nih.govresearchgate.net For instance, in rat liver microsomes, pregnenolone and its derivatives can undergo 7α-hydroxylation. nih.gov Other potential sites of hydroxylation include the 6β, 16α, and 21 positions, depending on the specific CYP enzymes present in the animal species and tissue. nih.govfrontiersin.org

Reduction of the double bond at C5-C6 of the pregnene nucleus can also occur, leading to the formation of pregnane triols with a saturated A-ring. This reaction is catalyzed by 5α-reductase or 5β-reductase , resulting in steroids with different A/B ring junctions and biological activities.

To increase their water solubility and facilitate excretion, pregnane triols are conjugated with polar molecules. The two main conjugation pathways are sulfation and glucuronidation .

Sulfation: This process involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of the steroid, a reaction catalyzed by sulfotransferases (SULTs) . cas.cz Steroid sulfates can be found in circulation and may also serve as precursors for further steroid synthesis. acs.org In some animal models, sulfated progesterone (B1679170) metabolites have been shown to play physiological roles. mdpi.com

Glucuronidation: This involves the attachment of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the steroid molecule, catalyzed by UDP-glucuronosyltransferases (UGTs) . This is a major pathway for the detoxification and elimination of steroids. nih.gov Studies in mice have utilized the measurement of urinary pregnanediol-3α-glucuronide as an index of progestogen output. nih.gov

Metabolic ProcessEnzyme FamilyEffect on Pregnane TriolExample in Animal Models
HydroxylationCytochrome P450 (CYP)Addition of -OH group(s)7α-hydroxylation of pregnenolone derivatives in rat liver. nih.gov
Reduction5α/5β-ReductasesSaturation of C5-C6 double bondGeneral steroid metabolism pathway in various animal tissues.
SulfationSulfotransferases (SULTs)Addition of a sulfate groupFormation of pregnenolone sulfate as a biosynthetic intermediate. acs.org
GlucuronidationUDP-glucuronosyltransferases (UGTs)Addition of glucuronic acidMeasurement of pregnanediol-3α-glucuronide in mouse urine. nih.gov

Stereospecificity of Enzymatic Reactions in Pregnane Metabolism

The biological activity of steroids is highly dependent on their three-dimensional structure. Therefore, the stereospecificity of the enzymes involved in their metabolism is of paramount importance.

The reduction of the 20-keto group of 17α-hydroxypregnenolone can result in either the (20S) (20α-hydroxy) or the (20R) (20β-hydroxy) stereoisomer. This stereochemical outcome is determined by the specific 20-ketosteroid reductase involved. For example, enzymes belonging to the AKR1C subfamily, such as AKR1C1 (also known as 20α-HSD), typically produce the 20α-hydroxy metabolite. nih.gov Conversely, 20β-hydroxysteroid dehydrogenases are responsible for the formation of the 20β-hydroxy (20R) configuration. bioscientifica.com The expression and activity of these different enzymes can vary between species and tissues, leading to different metabolic profiles.

Similarly, the hydroxylation of the steroid nucleus by CYP enzymes is also highly stereospecific, with the hydroxyl group being added to a specific face of the steroid molecule (α or β). nih.govnih.gov This precise control over stereochemistry ensures the production of biologically active hormones and the correct metabolic inactivation and elimination of steroids.

Advanced Analytical Methodologies in Steroid Research Utilizing 3β,20r Pregn 5 Ene 3,17,20 Triol D4 As a Standard

Mass Spectrometry-Based Quantification of Steroids

Mass spectrometry (MS) has emerged as a powerful technique for steroid analysis due to its high sensitivity and specificity. sigmaaldrich.com Coupled with chromatographic separation methods, MS allows for the simultaneous measurement of multiple steroids in a single analytical run. nih.gov This is a significant advantage over traditional immunoassays, which can be prone to cross-reactivity with structurally similar compounds. sigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used platform for the quantification of steroids in various biological fluids like serum and urine. sigmaaldrich.comnih.gov The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In LC-MS/MS, deuterated internal standards, including (3β,20R)-Pregn-5-ene-3,17,20-triol-d4, are crucial for achieving accurate quantification. nih.gov These standards are added to samples at a known concentration before sample preparation and analysis. Because the deuterated standard is chemically almost identical to the analyte of interest, it behaves similarly during extraction, chromatography, and ionization, thus compensating for any variations in these steps. longdom.org

Recent advancements in LC-MS/MS methods have focused on developing high-throughput assays capable of analyzing a comprehensive panel of steroids. nih.govresearchgate.netendocrine-abstracts.org For instance, some methods allow for the simultaneous quantification of over 30 different steroids in a single run. researchgate.netendocrine-abstracts.org These methods often employ sophisticated sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix. researchgate.netendocrine-abstracts.org The use of deuterated internal standards is integral to the validation of these high-throughput methods, ensuring they meet the rigorous requirements for clinical and research applications. researchgate.netendocrine-abstracts.org

Interactive Table: Key Parameters of Representative LC-MS/MS Methods for Steroid Analysis

ParameterMethod 1Method 2Method 3
Number of Steroids Analyzed 122939
Matrix SerumUrineUrine
Sample Volume 100 µL200 µLNot Specified
Internal Standards Deuterated StandardsIsotopically LabeledDeuterated Standards
Lower Limit of Quantification (LLOQ) 0.005 - 1 ng/mL0.5 - 10 ng/mL0.03 - 90 ng/mL
Reference nih.gov endocrine-abstracts.org researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for steroid analysis, often considered a gold standard for urinary steroid profiling. endocrine-abstracts.org In GC-MS, analytes are typically derivatized to increase their volatility and improve their chromatographic behavior. mdpi.com Similar to LC-MS/MS, deuterated internal standards are essential for accurate quantification in GC-MS. researchgate.net They co-elute with the target analytes and exhibit similar fragmentation patterns in the mass spectrometer, allowing for reliable correction of variations in the analytical process. researchgate.net

While GC-MS methods can be very sensitive and specific, they often require more extensive sample preparation and have longer run times compared to LC-MS/MS, making them less suitable for high-throughput applications. endocrine-abstracts.org However, for certain applications, such as the analysis of specific steroid esters in plasma for doping control, highly sensitive GC-MS/MS methods with chemical ionization have been developed. nih.gov

Role of Deuterated Internal Standards in Method Validation

The use of deuterated internal standards is a cornerstone of robust analytical method validation in steroid research. clearsynth.comdshs-koeln.detexilajournal.com These standards, which have one or more hydrogen atoms replaced by deuterium (B1214612), are considered the gold standard for internal standardization in mass spectrometry. longdom.orgresearchgate.net

Compensation for Matrix Effects and Ion Suppression

Biological samples are complex mixtures containing numerous endogenous and exogenous compounds that can interfere with the analysis of the target analyte. longdom.org This interference, known as the matrix effect, can lead to either suppression or enhancement of the analyte's signal in the mass spectrometer, resulting in inaccurate quantification. longdom.orgnih.gov Ion suppression is a common type of matrix effect where co-eluting compounds from the sample matrix compete with the analyte for ionization, leading to a reduced signal. longdom.orgchromatographyonline.com

Deuterated internal standards are highly effective at compensating for matrix effects because they have nearly identical physicochemical properties to the unlabeled analyte. longdom.orgtexilajournal.com They co-elute from the chromatography column with the analyte and experience the same degree of ion suppression or enhancement. longdom.orgtexilajournal.com By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable results. longdom.org However, it is important to note that even deuterated standards may not always perfectly correct for matrix effects, especially if there are slight differences in retention time in regions of significant ion suppression. myadlm.org

Ensuring Accuracy, Precision, and Reproducibility in Quantification

The use of deuterated internal standards is critical for ensuring the accuracy, precision, and reproducibility of steroid quantification. sigmaaldrich.comclearsynth.comtexilajournal.com Accuracy refers to how close a measured value is to the true value, while precision reflects the closeness of repeated measurements to each other. Reproducibility is the ability of a method to produce consistent results over time and in different laboratories.

By correcting for variations in sample preparation, instrument response, and matrix effects, deuterated internal standards significantly improve the accuracy of the measurement. texilajournal.com They also enhance precision by minimizing the variability between replicate analyses. texilajournal.com The inclusion of deuterated standards in analytical methods is a key requirement for method validation according to international guidelines and is essential for ensuring the reliability and comparability of results across different studies and laboratories. researchgate.net

Method Development for Comprehensive Steroid Profiling

The development of methods for comprehensive steroid profiling, or "steroidomics," aims to measure a wide range of steroids simultaneously to provide a holistic view of steroid metabolism. nih.govnih.gov This approach is invaluable for understanding the complex interplay of steroid hormones in health and disease.

Developing such comprehensive methods presents several analytical challenges, including the need to separate and detect a large number of structurally similar compounds with a wide range of polarities and concentrations. nih.gov The optimization of sample preparation, chromatographic separation, and mass spectrometric detection is crucial. nih.govresearchgate.net Solid-phase extraction is often employed to clean up the sample and enrich the analytes of interest. nih.gov Ultra-high-performance liquid chromatography (UHPLC) is frequently used to achieve high-resolution separation of the steroids in a short amount of time. endocrine-abstracts.orgnih.gov

A key aspect of method development is the creation of a comprehensive database of steroid compounds, including their retention times and mass spectral data, to facilitate their identification and quantification. nih.gov The use of a panel of deuterated internal standards, representing different classes of steroids, is essential to ensure the accuracy and reliability of these complex multi-analyte methods. nih.gov While it may not be feasible to have a deuterated standard for every single analyte, using several standards that are distributed throughout the chromatographic run can provide adequate correction for most of the analytes. nih.gov

Sample Preparation Techniques for Steroid Extraction (e.g., LLE, SPE)

The accurate measurement of steroids from biological samples like serum, plasma, saliva, or tissue is contingent upon robust sample preparation that effectively removes interfering substances such as proteins and lipids. nih.govarborassays.com this compound is introduced into the sample at the beginning of this process to account for any loss of the target analyte during extraction and subsequent steps. The two most common extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). austinpublishinggroup.comnih.gov

Liquid-Liquid Extraction (LLE) is a classic method based on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. austinpublishinggroup.com For steroid extraction, solvents like diethyl ether, ethyl acetate (B1210297), or mixtures such as hexane (B92381) and ethyl acetate are frequently used. arborassays.comaustinpublishinggroup.com The process involves vortexing the sample with the extraction solvent, allowing the layers to separate, and then collecting the organic phase containing the steroids. arborassays.com To enhance the transfer of steroids into the organic phase, a "salting-out" effect can be induced by adding sodium chloride to the aqueous phase. austinpublishinggroup.com While effective, traditional LLE can sometimes be labor-intensive and may lead to the formation of emulsions, which complicates phase separation. sepscience.com A variation, Supported Liquid Extraction (SLE), immobilizes the aqueous sample on a solid support (like diatomaceous earth), and the organic solvent flows through it, preventing emulsion formation and simplifying the workflow. austinpublishinggroup.comnih.gov

Solid-Phase Extraction (SPE) has become a widely adopted alternative to LLE due to its high analyte recovery, reduced solvent consumption, and potential for automation. austinpublishinggroup.comnih.gov SPE utilizes a solid sorbent material packed into a cartridge or a 96-well plate to selectively retain analytes from the liquid sample. austinpublishinggroup.comthermofisher.com For steroid analysis, C8 or C18 bonded silica (B1680970) is a common choice for the sorbent. nih.govaustinpublishinggroup.com The general procedure involves:

Conditioning: The sorbent is prepared with a solvent like methanol (B129727), followed by water, to ensure proper interaction with the sample. arborassays.com

Loading: The sample, containing the deuterated internal standard, is passed through the sorbent.

Washing: Interfering compounds are removed by washing the sorbent with a specific solution (e.g., water or a low-percentage organic solvent) that leaves the analytes of interest bound. nih.gov

Elution: The purified analytes are collected by passing a strong organic solvent, such as ethyl acetate or methanol, through the sorbent. nih.govthermofisher.com

The use of an internal standard like this compound is crucial in both LLE and SPE to correct for procedural variations and ensure the final calculated concentration of the endogenous analyte is accurate. nih.gov

TechniquePrincipleCommon Solvents/SorbentsAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Separation based on differential solubility in immiscible liquids. austinpublishinggroup.comDiethyl ether, Ethyl acetate, Hexane. arborassays.comaustinpublishinggroup.comEstablished and versatile.Labor-intensive, emulsion formation, higher solvent volume. austinpublishinggroup.comsepscience.com
Solid-Phase Extraction (SPE)Selective retention of analytes on a solid sorbent. austinpublishinggroup.comC8 and C18 silica, Polymeric materials. austinpublishinggroup.comHigh recovery, less solvent, easily automated. austinpublishinggroup.comnih.govHigher cost, potential for batch-to-batch variability. austinpublishinggroup.com
Supported Liquid Extraction (SLE)Aqueous sample is immobilized on a solid support; extraction with an immiscible organic solvent. austinpublishinggroup.comDiatomaceous earth support; organic elution solvents. austinpublishinggroup.comAvoids emulsion, simpler than LLE. austinpublishinggroup.comsepscience.comConsidered a newer alternative to LLE and SPE. austinpublishinggroup.com

Chromatographic Separation of Steroid Isobars and Analogs

Following extraction, chromatographic separation is a mandatory step to resolve the target analytes from other structurally similar compounds before detection by mass spectrometry. nih.gov This is particularly important for steroid analysis due to the existence of numerous isomers and isobars—compounds with identical molecular weights—which are indistinguishable by the mass spectrometer alone. thermofisher.com this compound and its non-deuterated analog are isobaric. While the mass spectrometer can differentiate them due to the mass difference of the deuterium atoms, chromatography is essential to separate them from other interfering isobars.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques used for this purpose. nih.gov These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Key considerations for the separation of steroid isobars include:

Column Chemistry: Reversed-phase columns, such as C18 or biphenyl (B1667301) columns, are commonly employed. nih.gov Biphenyl columns, in particular, can offer enhanced selectivity for aromatic and structurally complex molecules like steroids. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives to improve ionization and peak shape. nih.gov The use of ammonium (B1175870) fluoride (B91410) as an additive has been shown to improve sensitivity in electrospray ionization. nih.gov

Gradient Elution: A gradient, where the proportion of the organic solvent in the mobile phase is increased over time, is used to effectively elute steroids with varying polarities within a reasonable run time. nih.gov

The retention time—the time it takes for a compound to travel through the column—is a characteristic feature used for identification. This compound will have a slightly different retention time from its non-deuterated counterpart, but it will co-elute closely, allowing it to serve as a perfect internal standard for quantifying the target analyte peak. The successful chromatographic separation of geometric isomers (E/Z isomers) and other stereoisomers has been demonstrated using various HPLC methods, underscoring the power of this technique in resolving closely related structures. mtc-usa.comnih.gov

Qualitative and Quantitative Analysis of Steroid Metabolomes in Research Models

The final step in the analytical workflow is the detection and quantification of the steroids, for which tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS) is the gold standard. nih.govthermofisher.com This technique offers unparalleled sensitivity and selectivity, allowing for the measurement of low-concentration steroids in complex biological samples. mdpi.com

Qualitative Analysis: This involves identifying the presence of specific steroids. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). In MS/MS, a specific parent ion is selected, fragmented, and the resulting product ions are detected. This transition, known as Multiple Reaction Monitoring (MRM), is highly specific to a particular compound, providing confident identification. nih.gov The unique fragmentation pattern of (3β,20R)-Pregn-5-ene-3,17,20-triol and its deuterated standard ensures they are accurately identified.

Quantitative Analysis: This is where this compound plays its most vital role. For absolute quantification, a calibration curve is generated using known concentrations of a non-labeled standard. mdpi.comnih.gov The deuterated internal standard is added at a fixed concentration to all samples, calibrators, and quality controls. nih.gov The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is then used to determine the concentration of the analyte in the sample, effectively correcting for any variability in sample preparation or instrument response. mdpi.com

The performance of such methods is validated through several parameters, as shown in the table below, which summarizes typical performance data from various steroid panel analyses.

Analytical ParameterDescriptionTypical Research Findings
Recovery RateThe percentage of the analyte recovered after the sample preparation process.SPE methods show recoveries from 42% to over 100% for various steroids. nih.govthermofisher.com SLE methods can achieve recoveries >75%. sepscience.com
Lower Limit of Quantification (LLOQ)The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Can range from pg/mL to ng/mL levels depending on the steroid and method. For some steroids, LOQs can be as low as 1-10 pg/mL. thermofisher.com
Linearity (R²)The ability of the method to produce results that are directly proportional to the concentration of the analyte.Typically, R² values are expected to be >0.99. mdpi.comaustinpublishinggroup.com
Precision (CV%)The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Intra- and inter-assay variations are generally required to be below 15%. mdpi.comnih.gov

Through the use of this compound as an internal standard in these advanced analytical workflows, researchers can build accurate and reproducible models of the steroid metabolome, providing critical insights into the biochemical pathways related to health and disease. rug.nl

Role of Pregn 5 Ene 3,17,20 Triols in Specific Biochemical Contexts and Disorders Excluding Clinical Human Trials

Investigation in Sterol Biosynthesis Disorders (e.g., Smith-Lemli-Opitz Syndrome - SLOS)

Smith-Lemli-Opitz Syndrome (SLOS) is an autosomal recessive disorder characterized by a deficiency in the enzyme 7-dehydrocholesterol (DHCR7) reductase, which catalyzes the final step in cholesterol biosynthesis. This enzymatic block leads to an accumulation of 7-dehydrocholesterol (7-DHC) and its isomer 8-dehydrocholesterol (8-DHC), with a concurrent deficiency in cholesterol. This profound disruption of sterol metabolism has significant consequences for steroidogenesis, leading to the formation of atypical steroid metabolites.

In the context of SLOS, the excess 7-DHC and 8-DHC serve as alternative substrates for steroidogenic enzymes, leading to the production of unsaturated steroid hormones. In pregnancies where the fetus is affected by SLOS, these atypical steroids can be detected in maternal urine. Specifically, unsaturated C18, C19, and C21 dehydrosteroids are excreted once the fetal adrenal gland becomes active. nih.gov

Among these, 7-dehydropregnanetriol and 8-dehydropregnanetriol have been identified as potential non-invasive prenatal biomarkers for SLOS. nih.gov The measurement of these compounds, often expressed as a ratio to their normally occurring counterparts (e.g., pregnanetriol), has been explored as a diagnostic tool in maternal urine between 14 and 22 weeks of gestation. nih.gov The use of gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been instrumental in the analysis of these sterols in amniotic fluid for prenatal diagnosis. nih.govbirmingham.ac.uk

Table 1: Pregnane (B1235032) Triols as Potential Biomarkers in Smith-Lemli-Opitz Syndrome

Compound Biological Fluid Significance Analytical Method
7-dehydropregnanetriol Maternal Urine, Amniotic Fluid Potential non-invasive prenatal biomarker. nih.gov GC-MS, LC-MS/MS. nih.govbirmingham.ac.uk

Animal models, such as mice with a deficiency in DHCR7, have been crucial in understanding the aberrant steroidogenic pathways in SLOS. Studies in pregnant mice carrying Dhcr7-deficient fetuses have shown that while the fetuses have high levels of DHC, the maternal excretion of steroids with Δ7- and Δ8-unsaturation is essentially undetectable. nih.gov This suggests that in mice, maternal cholesterol is the primary precursor for steroid synthesis during pregnancy, in contrast to humans where the feto-placental unit has a more significant role and utilizes fetal precursors. nih.gov

In human pregnancies with a DHCR7-deficient fetus, the fetal adrenal glands utilize 7-DHC and 8-DHC as precursors for steroid synthesis. nih.gov This leads to the production of a range of atypical unsaturated steroids that are not typically found in significant amounts. The study of these aberrant pathways is critical for understanding the pathophysiology of SLOS and for the development of diagnostic markers.

Significance in Endocrine Research Beyond Classical Hormones

The traditional view of steroidogenesis is centered on the adrenal glands, gonads, and placenta. However, research has expanded to recognize the importance of "non-classical" tissues in steroid synthesis and metabolism. Pregn-5-ene-3,17,20-triols are metabolites of pregnenolone (B344588), the central precursor for all steroid hormones, and their presence and function in these non-classical tissues are areas of active investigation. wikipedia.org

Steroidogenesis is not limited to the classical endocrine organs. Various peripheral tissues have been shown to possess the enzymatic machinery to synthesize and metabolize steroids, a concept known as intracrinology.

The Brain: The brain is a significant site of local steroid synthesis, producing what are known as neurosteroids. Pregnenolone and its metabolites are found in the brain and are involved in modulating neuronal function, neuroprotection, and myelination. nih.gov Glial cells can convert pregnenolone into various metabolites, and these neurosteroids can influence neurotransmitter receptors such as the GABAA receptor. nih.gov

The Skin: The skin is now recognized as a steroidogenic tissue, capable of converting cholesterol to pregnenolone and subsequently to other steroids, including glucocorticoids, androgens, and estrogens. nih.govnih.gov This local steroid production in the skin plays a role in skin homeostasis and local immune responses. nih.gov

Immune Cells: Immune cells themselves can participate in steroid metabolism. For instance, some immune cells can produce pregnenolone, which can then act in an autocrine or paracrine manner to regulate immune responses, such as T-cell proliferation. frontiersin.orgembl.org

The synthesis of steroids in these non-classical tissues is generally at a much lower rate compared to classical steroidogenic organs. nih.gov However, this local production can have significant physiological effects within the tissue microenvironment.

While pregnenolone is the well-established precursor for the major classes of steroid hormones, its downstream metabolites, including pregn-5-ene-3,17,20-triols, may also serve as precursors for other biologically active molecules.

One important class of secosteroids is the vitamin D family. Vitamin D3 is synthesized in the skin from 7-dehydrocholesterol upon exposure to UVB radiation. nih.gov Given that SLOS results in an accumulation of 7-DHC, there is a theoretical basis for the altered metabolism of vitamin D-related compounds in this condition. While direct evidence for (3β,20R)-Pregn-5-ene-3,17,20-triol as a precursor for novel secosteroids is limited, the study of 7-DHC metabolism has shown that it can be converted to various steroidal 5,7-dienes. nih.gov These dienes are sensitive to UVB radiation and can potentially be transformed into secosteroid or lumisterol derivatives with biological activity. nih.gov Further research is needed to elucidate the specific metabolic fate of pregn-5-ene-3,17,20-triols and their potential to be converted into novel bioactive molecules.

Comparative Biochemical Studies with Other Steroid Classes

The biochemical properties of pregn-5-ene-3,17,20-triols can be understood in the broader context of steroid structure and function. Steroids exert their effects through various mechanisms, including binding to nuclear and membrane receptors.

Comparative molecular field analysis (CoMFA) has been used to compare the structural requirements for steroid binding to the nuclear progesterone (B1679170) receptor (nPR) and the membrane progesterone receptor α (mPRα). nih.gov These studies have revealed that there are distinct differences in the structural features that favor binding to each receptor. For example, substitutions at the 17α position are generally favorable for binding to the nPR, while they are not well-tolerated for binding to the mPRα due to steric hindrance. nih.gov

Such comparative studies are essential for understanding the specific biological roles of different steroid classes and for the development of selective ligands that can target specific receptor subtypes. While direct comparative studies focusing on (3β,20R)-Pregn-5-ene-3,17,20-triol are not extensively documented in the available literature, the principles derived from broader comparative studies of steroids provide a framework for predicting its potential interactions and biological activities.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
(3β,20R)-Pregn-5-ene-3,17,20-triol
7-dehydrocholesterol 7-DHC
8-dehydrocholesterol 8-DHC
7-dehydropregnanetriol
8-dehydropregnanetriol
Pregnenolone
Progesterone
Glucocorticoids
Androgens
Estrogens
Secosteroids
Vitamin D3
Lumisterol

Future Directions in Research on Pregnane Triols and Deuterated Steroids

Development of Novel Analytical Approaches for Complex Biological Matrices

The accurate detection and quantification of steroid hormones in biological samples like blood, urine, and tissues present significant analytical challenges due to their low concentrations and the complexity of the biological matrix. nih.govnih.govnih.govmdpi.com Future research will necessitate the development of more sensitive and specific analytical techniques.

Mass spectrometry (MS)-based methods, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are the current gold standards for steroid analysis, offering high sensitivity and specificity. nih.govnih.gov However, there is a continuous drive to improve these methods. Future advancements are likely to include:

Enhanced Chromatographic Separation: Developing novel chromatography columns and methodologies to better separate isomeric steroids, which have the same mass but different structures and biological activities. cleancompetition.org

Improved Mass Spectrometry Techniques: The application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will continue to be crucial. nih.gov Techniques like ion mobility-mass spectrometry (IM-MS) show promise in differentiating steroid isomers based on their size and shape, providing an additional layer of analytical specificity. cleancompetition.org

Advanced Sample Preparation: Innovations in sample preparation techniques are needed to efficiently extract and concentrate pregnane (B1235032) triols from complex matrices while removing interfering substances. nih.govmdpi.com This includes the development of new solid-phase extraction (SPE) materials and microextraction techniques. nih.govmdpi.com

Mass Spectrometry Imaging (MSI): This technology allows for the visualization of the spatial distribution of steroids within tissues, providing valuable insights into localized metabolism and function. mdpi.com

The use of deuterated steroids like (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 as internal standards is fundamental to achieving accurate quantification in these advanced analytical methods. nih.gov

Elucidation of Uncharacterized Metabolic Enzymes and Pathways

While the major pathways of steroidogenesis are well-established, there are still gaps in our knowledge, particularly concerning the metabolism of less abundant steroids like pregnane triols. nih.gov The human body produces a vast array of steroid metabolites, and the enzymes responsible for many of these transformations remain uncharacterized. nih.govnih.gov

Future research will focus on:

Identifying Novel Metabolites: Utilizing untargeted metabolomics approaches with advanced analytical techniques to identify previously unknown pregnane triol metabolites in various biological fluids and tissues. nih.govnih.gov

Characterizing Metabolic Enzymes: Once novel metabolites are identified, the next step is to identify and characterize the enzymes responsible for their formation. This involves a combination of techniques, including:

In vitro incubation of deuterated precursors like this compound with tissue extracts or purified enzymes.

Genetic studies to identify genes encoding for enzymes with steroid-metabolizing activity.

Investigating Alternative Metabolic Pathways: Research has revealed the existence of "backdoor" pathways for androgen synthesis that bypass the conventional routes. wikipedia.org It is plausible that similar alternative pathways exist for other classes of steroids, including pregnane triols. The use of deuterated tracers will be instrumental in uncovering these non-canonical pathways. nih.gov For instance, studies have identified extrahepatic pathways for progesterone (B1679170) metabolism, highlighting that steroid metabolism is not confined to the liver. nih.gov

The Pregnane X Receptor (PXR) is a nuclear receptor that plays a key role in regulating the metabolism of both xenobiotics and endogenous compounds, including steroids. frontiersin.orgnih.govnih.gov Future investigations into the interaction of pregnane triols with PXR and other nuclear receptors could reveal novel regulatory mechanisms of steroid homeostasis. frontiersin.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. How can the structural identity of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 be confirmed in synthetic batches?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H-NMR) and high-resolution mass spectrometry (HRMS). For deuterium labeling, compare isotopic patterns in mass spectra to non-deuterated analogs. Key NMR signals include the C3β hydroxyl group (δ ~3.5 ppm in ¹H-NMR) and deuterium-induced shifts in adjacent protons. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What are the primary analytical challenges in quantifying this compound in biological matrices?

  • Methodological Answer : Deuterated analogs are often used as internal standards in LC-MS/MS to correct for matrix effects. Challenges include:

  • Ion suppression : Optimize chromatography (e.g., reverse-phase C18 columns) to separate the compound from phospholipids.
  • Deuterium exchange : Monitor for hydrogen-deuterium exchange in aqueous environments, which can alter retention times. Validate stability under storage and processing conditions (e.g., freeze-thaw cycles) .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : Deuterium incorporation typically occurs at late-stage intermediates. One approach involves:

Selective oxidation of pregnenolone derivatives at C20.

Deuterium labeling via catalytic deuteration (e.g., Pd/C in D₂O) or enzymatic methods (e.g., dehydrogenase-mediated H/D exchange).

Stereochemical control : Use chiral catalysts to preserve the 20R configuration. Monitor enantiomeric purity via chiral HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the metabolic stability of this compound across in vitro and in vivo models?

  • Methodological Answer : Contradictions often arise from differences in enzyme expression (e.g., CYP450 isoforms) or compartmentalization. Strategies include:

  • Tissue-specific profiling : Use LC-MS/MS to quantify metabolite distribution in hepatic vs. extrahepatic tissues.
  • Isotope tracing : Co-administer ¹³C-labeled glucose to track incorporation into glucuronidated metabolites.
  • In silico modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile in vitro half-life data with in vivo clearance rates .

Q. What experimental designs are optimal for studying the role of this compound in steroidogenesis pathways?

  • Methodological Answer : Use a between-subjects design (per ) with:

  • Test groups : Adrenocortical cells (e.g., H295R line) treated with deuterated compound vs. non-deuterated controls.
  • Outcome measures : Quantify downstream steroids (e.g., cortisol, aldosterone) via ELISA or LC-MS.
  • Time frame : Acute (24–48 hr) vs. chronic (7-day) exposure to assess adaptive enzyme regulation.
  • Ethical controls : Include sham-treated cells to rule out solvent effects .

Q. How can the deuterium kinetic isotope effect (DKIE) influence the interpretation of tracer studies using this compound?

  • Methodological Answer : DKIE arises when C-D bonds alter reaction rates compared to C-H bonds. To mitigate:

  • Control experiments : Compare metabolic flux rates between deuterated and non-deuterated analogs.
  • Computational correction : Apply isotope effect factors (e.g., kH/kDk_H/k_D) to kinetic models.
  • Position-specific labeling : Use regioselective deuteration (e.g., at C20 vs. C17) to isolate isotopic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.